1-(4-((Methyl(trifluoromethyl)amino)methyl)phenyl)ethanone
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Overview
Description
1-(4-((Methyl(trifluoromethyl)amino)methyl)phenyl)ethanone is an organic compound that features a trifluoromethyl group attached to an aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((Methyl(trifluoromethyl)amino)methyl)phenyl)ethanone typically involves the introduction of the trifluoromethyl group through electrophilic aromatic substitution. One common method is the reaction of 4-(methylaminomethyl)phenyl ethanone with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete substitution .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(4-((Methyl(trifluoromethyl)amino)methyl)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
1-(4-((Methyl(trifluoromethyl)amino)methyl)phenyl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(4-((Methyl(trifluoromethyl)amino)methyl)phenyl)ethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(4-(Trifluoromethyl)phenyl)ethanone: Lacks the methylamino group, resulting in different chemical properties.
1-(4-(Methylamino)phenyl)ethanone: Lacks the trifluoromethyl group, affecting its lipophilicity and reactivity.
Uniqueness
1-(4-((Methyl(trifluoromethyl)amino)methyl)phenyl)ethanone is unique due to the presence of both the trifluoromethyl and methylamino groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H12F3NO |
---|---|
Molecular Weight |
231.21 g/mol |
IUPAC Name |
1-[4-[[methyl(trifluoromethyl)amino]methyl]phenyl]ethanone |
InChI |
InChI=1S/C11H12F3NO/c1-8(16)10-5-3-9(4-6-10)7-15(2)11(12,13)14/h3-6H,7H2,1-2H3 |
InChI Key |
NNXGAWVWERLUDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)CN(C)C(F)(F)F |
Origin of Product |
United States |
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